

Kmeriol: A Technical Overview of its Chemical Profile and Biological Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kmeriol*

Cat. No.: *B1673673*

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This technical guide provides a comprehensive overview of the current scientific understanding of **Kmeriol**, a phenylpropanoid natural product. Due to the limited specific research on **Kmeriol** itself, this document synthesizes information from its isolation, the biological activities of the source extract, and the known functions of structurally related compounds.

Chemical Structure and Properties

Kmeriol is a phenylpropanoid with the systematic IUPAC name 1-(3,4,5-trimethoxyphenyl)propane-1,2-diol. Its chemical identity is well-established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of **Kmeriol**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ O ₅	[1]
Molecular Weight	242.27 g/mol	[1]
CAS Number	54306-10-4	[1]
Canonical SMILES	COC1=CC(=CC(=C1OC)OC)C C(CO)O	[1]

Biological Activity and Therapeutic Potential

Direct biological studies on isolated **Kmeriol** are currently limited in the available scientific literature. However, the context of its discovery provides important clues to its potential bioactivity.

Cytotoxic Potential

Kmeriol was first isolated from a chloroform-soluble fraction of a crude extract of *Kmeria duperreana*. This extract demonstrated cytotoxic activity against both KB and P388 tumor cell lines. The bioassay-directed fractionation that led to the isolation of **Kmeriol** suggests that it may be one of the constituents contributing to this cytotoxic effect. However, the original study did not report the cytotoxic activity of isolated **Kmeriol** itself.

Other compounds isolated from the same cytotoxic extract include liriodenine and scopoletin, both of which have established cytotoxic and anticancer properties.

Anti-Inflammatory Potential of the Source Extract

A more recent study on a crude extract of *Kmeria duperreana* has demonstrated its anti-inflammatory properties. The extract was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This anti-inflammatory effect was attributed to the suppression of the nuclear factor-kappa B (NF- κ B) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. While this study did not specifically test **Kmeriol**, its presence in the plant suggests it could contribute to these observed anti-inflammatory effects.

Activities of Structurally Related Compounds

The 3,4,5-trimethoxyphenyl moiety present in **Kmeriol** is a common feature in a number of biologically active synthetic and natural compounds. Molecules containing this functional group have been reported to exhibit a range of pharmacological activities, including:

- **Antiproliferative and Anticancer Effects:** Several compounds with a 1,3-diarylpropane structure containing a 3,4,5-trimethoxyphenyl group have shown growth inhibitory effects on various cancer cell lines.

- **Antimicrobial Activity:** The 3,4,5-trimethoxyphenyl scaffold is also found in compounds with demonstrated antibacterial and antifungal properties.

While these findings are not directly attributable to **Kmeriol**, they provide a strong rationale for future investigations into its potential anticancer and antimicrobial properties.

Signaling Pathways

As of the latest available data, there are no published studies that have specifically investigated the signaling pathways modulated by isolated **Kmeriol**. The study on the *Kmeria duperreana* extract points towards the NF- κ B and p38 MAPK pathways as potential targets for compounds from this plant.

Below is a diagram illustrating the logical workflow of the bioassay-directed fractionation that led to the discovery of **Kmeriol**.

*Bioassay-directed fractionation workflow for the isolation of **Kmeriol**.*

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Kmeriol** are not available due to the lack of specific studies. However, the methodology used to assess the cytotoxicity of the crude extract from which **Kmeriol** was isolated is a standard and relevant protocol.

Cytotoxicity Assay (General Protocol for KB and P388 Tumor Cell Lines)

This protocol is a generalized representation based on standard cell-based cytotoxicity assays.

- **Cell Culture:** Human oral squamous cell carcinoma (KB) and murine leukemia (P388) cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5×10^3 to 1×10^4 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

- **Compound Treatment:** A stock solution of the test compound (in this case, the crude extract or isolated **Kmeriol**) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.
- **Incubation:** The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
- **Viability Assessment:** Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. This involves adding the reagent to each well and incubating for a few hours. The resulting formazan product (in the case of MTT) is then dissolved, and the absorbance is measured using a microplate reader.
- **Data Analysis:** The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC_{50} (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting a dose-response curve.

Conclusion and Future Directions

Kmeriol is a structurally defined natural product with potential, yet largely unexplored, biological activities. Its isolation from a cytotoxic extract of *Kmeria duperreana* and the known anti-inflammatory properties of this extract provide a strong impetus for further research. Future studies should focus on:

- Direct evaluation of the cytotoxic and anti-inflammatory activities of isolated **Kmeriol**.
- Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi.
- Elucidation of the specific signaling pathways modulated by **Kmeriol**.
- In vivo studies to assess its efficacy and safety in animal models.

A thorough investigation of these areas will be crucial to unlocking the full therapeutic potential of **Kmeriol** for researchers, scientists, and drug development professionals.

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References

- 1. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kmeriol: A Technical Overview of its Chemical Profile and Biological Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673673#what-is-the-chemical-structure-of-kmeriol]

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